molecular formula C9H7BrF2 B13464526 1-bromo-2,2-difluoro-2,3-dihydro-1H-indene

1-bromo-2,2-difluoro-2,3-dihydro-1H-indene

Cat. No.: B13464526
M. Wt: 233.05 g/mol
InChI Key: GRYXDOZCXDTUND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2,2-difluoro-2,3-dihydro-1H-indene is a halogenated dihydroindene derivative featuring a bicyclic framework with bromine at position 1 and two fluorine atoms at position 2 (Figure 1). Its structure combines electron-withdrawing substituents (Br, F) with a partially saturated indene core, influencing its electronic properties, lipophilicity, and reactivity.

Preparation Methods

The synthesis of 1-bromo-2,2-difluoro-2,3-dihydro-1H-indene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness, yield, and environmental considerations.

Chemical Reactions Analysis

1-Bromo-2,2-difluoro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-2,2-difluoro-2,3-dihydro-1H-indene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-bromo-2,2-difluoro-2,3-dihydro-1H-indene and its derivatives involves interactions with various molecular targets. These interactions can include binding to enzymes, receptors, or nucleic acids, leading to changes in cellular processes. The specific pathways involved depend on the compound’s structure and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues in Antiproliferative Activity

Dihydro-1H-indene derivatives with trimethoxy or substituted aryl rings (e.g., 4,5,6-trimethoxy-2,3-dihydro-1H-indene) exhibit potent antiproliferative activities by inhibiting tubulin polymerization. Key findings include:

  • Compound 12d (4-hydroxy-3-methoxyphenyl substituent): 78.82% inhibition at 0.1 mM in cancer cell lines .
  • Compound 12q (2,3-dihydrobenzofuran-5-yl): 83.61% inhibition at 0.1 mM .
  • Electron-donating vs. electron-withdrawing groups: Derivatives with electron-donating groups (e.g., -OH, -OCH₃) on the B-ring show superior activity compared to electron-withdrawing substituents (-NO₂, -Br) .

Comparison with 1-Bromo-2,2-Difluoro Derivative :
The bromo and difluoro substituents in the target compound are electron-withdrawing, which may reduce antiproliferative efficacy compared to 12d or 12q. However, the difluoro group could enhance metabolic stability by resisting oxidative degradation .

Table 1: Antiproliferative Activities of Selected Dihydroindene Derivatives

Compound Substituents Inhibition Rate at 0.1 mM Key Mechanism Reference
12d 4-hydroxy-3-methoxyphenyl 78.82% Tubulin polymerization
12q 2,3-dihydrobenzofuran-5-yl 83.61% Tubulin polymerization
Target Compound 1-Br, 2,2-F Not reported N/A N/A

Anti-Inflammatory and Nitric Oxide Inhibition

Natural dihydroindene isomers (e.g., diaporindenes A–D) isolated from mangrove ecosystems exhibit anti-inflammatory effects by inhibiting nitric oxide (NO) production (IC₅₀: 4.2–9.0 μM) . These compounds feature a 1,4-benzodioxan moiety fused to the dihydroindene core, enhancing their binding affinity to inflammatory targets.

However, bromine’s bulky electronegativity could modulate interactions with NO synthase or related enzymes, warranting further study .

Pharmacokinetic and Toxicity Profiles

  • LY186641 (N-[(4-chlorophenyl)amino]carbonyl-2,3-dihydro-1H-indene-5-sulfonamide): A diarylsulfonylurea with dose-dependent methemoglobinemia as its major toxicity (peak at 24 h post-administration) .
  • 2-Bromo-5,6-Difluoro-2,3-Dihydro-1H-Inden-1-One : Safety data highlight risks of methemoglobinemia and hemolytic anemia, similar to LY186641 .

Comparison with 1-Bromo-2,2-Difluoro Derivative : The target compound’s bromine and fluorine substituents may exacerbate halogen-related toxicity (e.g., oxidative stress), though fluorine’s electronegativity could mitigate reactivity compared to chlorine in LY186641 .

Biological Activity

1-Bromo-2,2-difluoro-2,3-dihydro-1H-indene is an organic compound with the molecular formula C₉H₉BrF₂. It features a bicyclic indene structure that includes both bromine and fluorine substituents, which significantly influence its chemical behavior and potential biological activities. This article explores the biological activity of this compound, particularly its interactions with biological targets and its implications in medicinal chemistry.

The unique structure of this compound contributes to its distinct electronic properties. The presence of halogens (bromine and fluorine) enhances its reactivity and solubility in various organic solvents, making it a valuable compound in organic synthesis and medicinal applications.

PropertyValue
CAS Number 2763758-73-0
Molecular Formula C₉H₉BrF₂
Molecular Weight 233.1 g/mol
Physical State Colorless liquid
Solubility Soluble in ethanol, ether, dichloromethane

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. Research indicates that indene derivatives can act as agonists for retinoic acid receptor α (RARα), which is implicated in various cellular processes including differentiation and proliferation. This interaction may have therapeutic potential in cancer treatment and prevention.

Biological Activity and Applications

Research has shown that the derivatives of this compound exhibit a range of biological activities:

  • Anticancer Properties :
    • Indene derivatives have been studied for their potential to modulate RARα activity, which plays a crucial role in tumor suppression and differentiation of cancer cells.
    • Case studies have demonstrated that compounds with similar structures can inhibit the growth of certain cancer cell lines by inducing apoptosis.
  • Antimicrobial Activity :
    • Some studies suggest that halogenated indenes possess antimicrobial properties against various bacterial strains.
    • The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
  • Neuroprotective Effects :
    • Preliminary research indicates potential neuroprotective effects, possibly through modulation of neuroinflammatory pathways or direct interaction with neuronal receptors.

Case Studies

Several case studies highlight the biological implications of this compound:

  • Study on RARα Agonism : A study published in ACS Omega explored the agonistic effects of structurally related compounds on RARα and their subsequent impact on gene expression linked to cell cycle regulation .
  • Antimicrobial Evaluation : Research assessing the antimicrobial efficacy of various indene derivatives found that certain brominated compounds exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting a pathway for developing new antimicrobial agents.

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds:

Compound NameKey Features
Indene Parent compound without halogen substituents.
Brominated Indenes Generally exhibit enhanced reactivity and bioactivity due to bromine presence.
Fluorinated Indenes Show different solubility and stability profiles compared to bromo derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-bromo-2,2-difluoro-2,3-dihydro-1H-indene, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Bromination of dihydroindenone precursors is a key step. For example, radical bromination using N-bromosuccinimide (NBS) under UV light in solvents like dichloromethane or chloroform can selectively introduce bromine . Fluorination steps for introducing difluoro groups may involve electrophilic fluorinating agents (e.g., Selectfluor) or halogen exchange reactions, though specific protocols for this compound are not detailed in the provided evidence. Reaction parameters such as temperature (e.g., reflux vs. room temperature) and solvent polarity significantly impact regioselectivity and purity .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • 1H/13C NMR : To verify substitution patterns and confirm the presence of bromine and fluorine atoms. For example, in related brominated dihydroindenones, distinct splitting patterns in the aromatic region confirm bromine placement .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and isotopic patterns (e.g., characteristic bromine doublet) .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, as demonstrated for structurally similar compounds like 4-bromo-2-(4-fluorobenzylidene)indan-1-one .

Advanced Research Questions

Q. What strategies can address regioselectivity challenges during bromination of difluorinated dihydroindenone precursors?

  • Methodological Answer : Regioselectivity is influenced by electronic effects of fluorine substituents. Computational modeling (DFT calculations) can predict reactive sites by analyzing electron density maps. Experimentally, steric directing groups or Lewis acids (e.g., AlCl₃) may guide bromine placement. For example, in 5-bromo-2,2-difluoro derivatives, fluorines at position 2 deactivate adjacent carbons, favoring bromination at position 5 .

Q. How do the electronic effects of bromine and fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Fluorine’s strong electron-withdrawing effect enhances the electrophilicity of adjacent carbons, facilitating Suzuki-Miyaura couplings. Bromine acts as a leaving group in nucleophilic substitutions. For instance, in Pd-catalyzed couplings, 4-bromo-2,2-difluoro derivatives show higher reactivity than non-fluorinated analogs due to improved oxidative addition kinetics .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, and how should controls be designed?

  • Methodological Answer :

  • Anticancer Assays : Use MTT or CellTiter-Glo® assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (0.1–100 µM). Include controls with non-brominated analogs to isolate bromine’s contribution .
  • Enzyme Inhibition Studies : Perform kinetic assays (e.g., fluorogenic substrates) against target enzymes (e.g., kinases). Fluorine’s electronegativity may enhance binding to active-site residues .

Q. Data Analysis and Contradiction Resolution

Q. How should researchers resolve discrepancies in reported reaction yields for the synthesis of this compound across studies?

  • Methodological Answer : Systematically evaluate variables:

  • Reagent Purity : Trace moisture or impurities in NBS can reduce yields. Use freshly distilled solvents and rigorously dry reagents .
  • Analytical Consistency : Cross-validate yields using multiple techniques (e.g., NMR integration vs. HPLC). For example, in 5-bromo derivatives, discrepancies arose from unaccounted byproducts detectable via GC-MS .
  • Reproducibility : Replicate reactions under identical conditions (solvent, temperature, stirring rate) to isolate protocol-specific factors .

Properties

Molecular Formula

C9H7BrF2

Molecular Weight

233.05 g/mol

IUPAC Name

1-bromo-2,2-difluoro-1,3-dihydroindene

InChI

InChI=1S/C9H7BrF2/c10-8-7-4-2-1-3-6(7)5-9(8,11)12/h1-4,8H,5H2

InChI Key

GRYXDOZCXDTUND-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(C1(F)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.